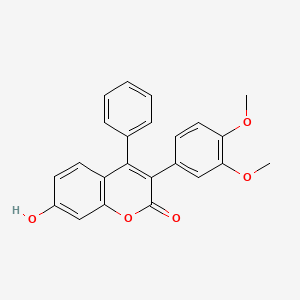![molecular formula C19H20ClNO3S2 B2438900 Methyl 2-{[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-3-oxopropyl]sulfanyl}benzenecarboxylate CAS No. 337923-23-6](/img/structure/B2438900.png)
Methyl 2-{[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-3-oxopropyl]sulfanyl}benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-{[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-3-oxopropyl]sulfanyl}benzenecarboxylate” is a chemical compound with the CAS Number: 337923-23-6 . It is also known by other names such as “methyl 2-{[2-({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamoyl)ethyl]sulfanyl}benzoate” and "Benzoic acid, 2-[[3-[[2-[(4-chlorophenyl)thio]ethyl]amino]-3-oxopropyl]thio]-, methyl ester" .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 409.950 and a density of 1.3±0.1 g/cm3 . Its boiling point is 608.9±55.0 °C at 760 mmHg . The melting point and MSDS are not available .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Methyl 2-{[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-3-oxopropyl]sulfanyl}benzenecarboxylate, due to its complex structure involving chlorophenyl and sulfanyl groups, is a candidate for the synthesis of compounds with potential antibacterial properties. For instance, derivatives synthesized from similar structures have been evaluated for their antibacterial and antifungal activities against various microorganisms like Escherichia coli and Staphylococcus aureus, showcasing the relevance of such compounds in developing antimicrobial agents (Desai, Shihora, & Moradia, 2007). Moreover, compounds synthesized from 4-chlorophenoxyacetic acid, which shares a structural resemblance, have been recognized for their antibacterial potential, especially against strains like S. typhi and S. aureus, indicating the significant bioactivity associated with chlorophenyl sulfanyl derivatives (Siddiqui et al., 2014).
Enzymatic Inhibition and Antitumor Activity
Compounds related to this compound have been synthesized and evaluated as potential inhibitors of enzymes like thymidylate synthase (TS), with some showing significant inhibitory activity. This suggests their potential application in anticancer therapies, as TS is a key target in cancer treatment. Notably, certain analogues with chlorophenyl sulfanyl substitutions have demonstrated more potency against human TS than established antifolates, highlighting their potential as nonclassical antifolate inhibitors with antitumor and antibacterial properties (Gangjee et al., 1996).
Material Science and Corrosion Inhibition
In the realm of material science, particularly in the study of corrosion inhibition, compounds with sulfanyl and chlorophenyl groups have been investigated for their efficacy in protecting metals in acidic environments. Schiff bases containing sulfanylphenyl structures have demonstrated significant decrease in corrosion rates of metals like mild steel in hydrochloric acid media, acting as mixed inhibitors for both cathodic and anodic corrosion processes. This application underlines the potential of this compound derivatives in industrial applications where corrosion resistance is crucial (Behpour et al., 2009).
Propriétés
IUPAC Name |
methyl 2-[3-[2-(4-chlorophenyl)sulfanylethylamino]-3-oxopropyl]sulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3S2/c1-24-19(23)16-4-2-3-5-17(16)26-12-10-18(22)21-11-13-25-15-8-6-14(20)7-9-15/h2-9H,10-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVNHQIBXSIAEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCCC(=O)NCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2438819.png)

![(2E,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2438824.png)
![7-Chloro-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2438826.png)
![N5-(2,4-dimethoxyphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2438827.png)

![2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2438829.png)
![2-(1,3-Dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl)ethanesulfonyl fluoride](/img/structure/B2438830.png)

![3-(3,4-dimethoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2438834.png)
![N-[[4-(2-chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2438835.png)
![5-(3-fluoro-4-methylphenyl)-1-(3-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2438837.png)
![4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid](/img/structure/B2438838.png)
![[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2438840.png)